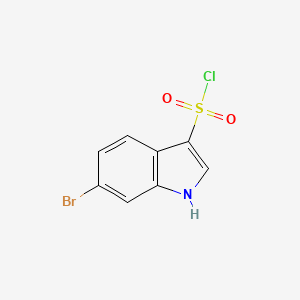

6-bromo-1H-indole-3-sulfonyl chloride

Description

6-Bromo-1H-indole-3-sulfonyl chloride (molecular formula: C₈H₅BrClNO₂S, molecular weight: 294.56 g/mol) is a halogenated indole derivative functionalized with a sulfonyl chloride group at position 3 and a bromine substituent at position 6 . It is commonly utilized as a reactive intermediate in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized indole derivatives. With a CAS purity of 95% and classification under category E6 (indicating specialized applications in chemical research), this compound is critical in pharmaceutical and materials science due to its electrophilic sulfonyl chloride group and bromine-induced electronic modulation .

Properties

IUPAC Name |

6-bromo-1H-indole-3-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrClNO2S/c9-5-1-2-6-7(3-5)11-4-8(6)14(10,12)13/h1-4,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTNCVZGFIBIGAR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Br)NC=C2S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-bromo-1H-indole-3-sulfonyl chloride typically involves the bromination of 1H-indole followed by sulfonylation. One common method includes:

Bromination: The indole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 6-position.

Sulfonylation: The brominated indole is then reacted with chlorosulfonic acid to introduce the sulfonyl chloride group at the 3-position.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-bromo-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate, and sulfonothioate derivatives.

Coupling Reactions: The bromine atom can participate in Suzuki-Miyaura and Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols in the presence of a base (e.g., triethylamine) are commonly used.

Coupling Reactions: Palladium catalysts, such as palladium acetate, along with bases like potassium carbonate, are used under inert atmosphere conditions.

Major Products:

Sulfonamide Derivatives: Formed by the reaction with amines.

Sulfonate Esters: Formed by the reaction with alcohols.

Coupled Products: Formed by Suzuki-Miyaura or Heck coupling reactions.

Scientific Research Applications

6-bromo-1H-indole-3-sulfonyl chloride has diverse applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

Biology: Employed in the development of bioactive molecules, including enzyme inhibitors and receptor modulators.

Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects, such as anticancer and antimicrobial agents.

Industry: Applied in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 6-bromo-1H-indole-3-sulfonyl chloride depends on its specific application. In biological systems, it can act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The sulfonyl chloride group can react with nucleophilic residues in proteins, leading to covalent modification and inhibition of enzyme function.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table summarizes key structural and functional differences between 6-bromo-1H-indole-3-sulfonyl chloride and related compounds:

*Estimated molecular weight based on structural analysis.

Key Observations:

Functional Groups :

- The sulfonyl chloride group in This compound and 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl chloride enables nucleophilic substitution reactions (e.g., with amines to form sulfonamides) . In contrast, 7-chloro-3-methyl-1H-indole-2-carboxylic acid contains a carboxylic acid group, which is less reactive toward nucleophiles under standard conditions .

The oxo group in the benzo[cd]indole derivative introduces additional hydrogen-bonding capabilities, which may influence crystallization behavior (as inferred from hydrogen-bonding principles in ) .

This compound:

- Reactivity : Reacts with amines (e.g., aniline derivatives) in the presence of a base (e.g., Et₃N) to form sulfonamides, a reaction critical in drug discovery .

2-Oxo-1,2-dihydrobenzo[cd]indole-6-sulfonyl Chloride:

- Synthesis : Prepared via chlorosulfonation of the parent indole derivative in chlorosulfonic acid, yielding a 38% isolated product .

- Reactivity : Demonstrated in the synthesis of N-phenylsulfonamides under mild conditions (room temperature, DMF solvent) .

7-Chloro-3-methyl-1H-indole-2-carboxylic Acid:

- Reactivity : As a carboxylic acid, it participates in esterification or amidation reactions, but these typically require activating agents (e.g., DCC) compared to the spontaneous reactivity of sulfonyl chlorides .

Biological Activity

6-Bromo-1H-indole-3-sulfonyl chloride is an indole derivative that has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial, anticancer, and anti-inflammatory properties. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6-position and a sulfonyl chloride group at the 3-position of the indole ring. This unique combination enhances its reactivity and biological activity. The molecular formula is , with a molecular weight of approximately 308.58 g/mol .

The sulfonyl chloride group is highly reactive, allowing this compound to form covalent bonds with nucleophilic sites on proteins and other biomolecules. This interaction can lead to modifications in their structure and function, impacting various cellular pathways . The compound has been shown to inhibit specific enzymes involved in cell proliferation, which contributes to its anticancer effects .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, derivatives of this compound have shown activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.98 μg/mL to higher values depending on the specific derivative tested .

| Microorganism | MIC (μg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 0.98 | Strong antibacterial activity |

| Escherichia coli | >100 | Limited activity |

| Candida albicans | 7.80 | Moderate antifungal activity |

Anticancer Activity

In vitro studies have indicated that this compound possesses potent anticancer properties. It has been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and others, showing significant antiproliferative effects. For example, certain derivatives displayed IC50 values below 10 μM, indicating strong potential for further development as anticancer agents .

| Cancer Cell Line | IC50 (μM) | Activity |

|---|---|---|

| A549 | <10 | High antiproliferative activity |

| MCF-7 | <15 | Moderate antiproliferative activity |

Case Studies

- Antibacterial Activity Study : A study evaluated various derivatives of this compound for their antibacterial efficacy against MRSA strains. The most effective derivative exhibited an MIC of 1 μg/mL against MRSA, highlighting its potential as a treatment option for resistant bacterial infections .

- Anticancer Evaluation : Another investigation assessed the cytotoxic effects of this compound on multiple cancer cell lines. Results indicated that several derivatives significantly inhibited cell growth, with some compounds showing selectivity towards rapidly dividing cells like A549 compared to normal fibroblasts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.